2,3-Diaminotoluene

Toxicology CYP1A induction Ames mutagenicity

Choose 2,3-Diaminotoluene for benzimidazole-based drug discovery (NU1077) and materials science. Unlike the carcinogenic 2,4-DAT isomer, this non-carcinogenic ortho-diamine offers exclusive regioselectivity for fluorescent scaffolds and forms a five-membered Pd(II)/Pt(II) chelate distinct from other isomers. Valorized from TDI waste streams via selective deamination. Minimum 97% purity recommended for reliable heterocyclic condensation. Request bulk pricing or order research quantities below.

Molecular Formula C7H10N2
Molecular Weight 122.17 g/mol
CAS No. 2687-25-4
Cat. No. B030700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Diaminotoluene
CAS2687-25-4
Synonyms3-Methyl-1,2-benzenediamine;  Toluene-2,3-diamine;  1,2-Diamino-3-methylbenzene;  1-Methyl-2,3-phenylenediamine;  2,3-Toluylenediamine;  2,3-Tolylenediamine;  2-Amino-3-methylaniline;  3-Methyl-1,2-diaminobenzene;  3-Methyl-1,2-phenylenediamine;  3-Methyl-o-p
Molecular FormulaC7H10N2
Molecular Weight122.17 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)N)N
InChIInChI=1S/C7H10N2/c1-5-3-2-4-6(8)7(5)9/h2-4H,8-9H2,1H3
InChIKeyAXNUJYHFQHQZBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 2.31X10+4 mg/L at 25 °C (est)
Very soluble in acetone, benzene, ethanol

2,3-Diaminotoluene (CAS 2687-25-4) Procurement Guide: Isomer-Specific Identification and Core Properties


2,3-Diaminotoluene (CAS 2687-25-4), also designated as 3-methyl-1,2-phenylenediamine, is an aromatic diamine of the toluenediamine isomer family (C₇H₁₀N₂, MW 122.17) [1]. As a brown to dark brown crystalline powder with a melting point range of 59–65 °C and a boiling point of 225 °C, this compound serves as a vicinal ortho-diamine building block [2]. Its 1,2-arrangement of amino groups adjacent to the methyl substituent at position 3 confers distinct reactivity patterns in heterocyclic condensation reactions compared to other diaminotoluene positional isomers [3].

2,3-Diaminotoluene: Why 2,4-DAT and Other Isomers Cannot Be Interchanged


Substitution among diaminotoluene isomers is scientifically unsound due to fundamental differences in toxicity profiles, regulatory classification, and reaction selectivity. A 1996 head-to-head toxicological comparison of the four diaminotoluene isomers established that 2,4-diaminotoluene (2,4-DAT) is an established carcinogen that induces its own metabolic activation via CYP1A induction and binds to the Ah receptor, whereas 2,3-diaminotoluene does not exhibit these carcinogenic properties and is not classified as a carcinogen [1]. Furthermore, the 1,2-arrangement of amino groups in 2,3-diaminotoluene confers unique regioselectivity in benzimidazole formation that differs from 3,4-diaminotoluene and other isomers, directly impacting synthetic outcomes in pharmaceutical and materials applications [2].

2,3-Diaminotoluene Quantitative Differentiation Evidence: Head-to-Head Isomer Comparison Data


Carcinogenicity and Metabolic Activation Profile of 2,3-Diaminotoluene vs. 2,4-DAT

In a direct head-to-head comparison of all four diaminotoluene isomers, 2,4-diaminotoluene was identified as the only established carcinogen among the isomers, demonstrating unique autoinduction of its own metabolic activation, whereas 2,3-diaminotoluene and 2,6-diaminotoluene did not exhibit this carcinogenic classification [1]. 2,3-Diaminotoluene induced CYP1A activity (shared with 2,4-DAT to a lesser extent) and bound to the Ah receptor, but crucially lacked the autoinduction capacity that defines 2,4-DAT‘s carcinogenic mechanism [1].

Toxicology CYP1A induction Ames mutagenicity Ah receptor binding

Regioselectivity in Benzimidazole Synthesis: 2,3-Diaminotoluene vs. 3,4-Diaminotoluene

The 1,2-arrangement of amino groups in 2,3-diaminotoluene, with a methyl substituent adjacent to one amine, produces distinct regioselectivity in benzimidazole formation compared to the 1,2-arrangement in 3,4-diaminotoluene. Quantum chemical calculations at the DFT level (B3LYP/6-31G) demonstrated that the reaction of 2,3-diaminotoluene with 2-chlorobenzaldehyde proceeds with exclusive regioselectivity toward a single regioisomer (3r) [1]. Natural population analysis revealed that the non-methyl-side imine carbon (natural charge 0.08840) is more electrophilic than the methyl-adjacent imine carbon (0.04413), directing nucleophilic attack and ensuring predictable synthetic outcomes [1].

Heterocyclic synthesis Benzimidazole Regioselectivity DFT calculation

Industrial Utility: Reductive Deamination of 2,3-Diaminotoluene to Toluidines

2,3-Diaminotoluene and 3,4-diaminotoluene (collectively termed o-diaminotoluene) are distinguished from 2,4-DAT and 2,6-DAT by their capacity to undergo catalytic reductive deamination to yield toluidines, valuable industrial intermediates [1]. This reaction proceeds with hydrogen over iron oxide catalysts (FeO, Fe₂O₃, Fe₃O₄, or hydrated oxides) at elevated pressures (200–400 bar H₂) and temperatures of 260–350 °C [1]. 2,4-DAT and 2,6-DAT do not participate in this reductive deamination pathway, as their amino group positioning precludes the necessary elimination mechanism [1].

Catalytic hydrogenation Reductive deamination Toluidine production Iron oxide catalyst

Physical Property Differentiation: Melting Point and Purity Specifications

Commercial 2,3-diaminotoluene is specified with a melting point range of 58.0–62.0 °C (TCI specification) or 59–65 °C (literature range), and typical purity of ≥97.0% by GC and nonaqueous titration . This melting point is distinct from other diaminotoluene isomers: 2,4-diaminotoluene melts at 99–100 °C, 2,6-diaminotoluene at 104–106 °C, and 3,4-diaminotoluene at 87–89 °C [1]. The significantly lower melting point of 2,3-diaminotoluene reflects its asymmetric substitution pattern and serves as a straightforward identity verification metric in quality control.

Physical properties Melting point Purity analysis QC specification

2,3-Diaminotoluene Optimal Application Scenarios Based on Verified Differentiation Evidence


Synthesis of PARP Inhibitor NU1077: Condensation with 4-Trifluoromethylbenzaldehyde

2,3-Diaminotoluene serves as the essential ortho-diamine building block in the four-step synthesis of the PARP inhibitor 2-(4-trifluoromethylphenyl)benzimidazole-4-carboxamide (NU1077) [1]. Condensation with 4-trifluoromethylbenzaldehyde yields 4-methyl-2-(4-trifluoromethylphenyl)benzimidazole, where the 1,2-diamine arrangement of 2,3-DAT is required to form the benzimidazole core [1]. Substitution with 3,4-diaminotoluene would produce a regioisomeric benzimidazole with different substitution pattern on the fused benzene ring, altering the pharmacophore geometry and potentially compromising PARP inhibition activity [2].

Industrial Upgrading of o-Diaminotoluene Streams to Toluidines via Catalytic Reductive Deamination

In large-scale toluylene diisocyanate (TDI) manufacturing, 2,3-diaminotoluene and 3,4-diaminotoluene are separated from the main 2,4-/2,6-DAT process stream as interfering byproducts [1]. This o-diaminotoluene fraction can be valorized via catalytic reductive deamination over iron oxide catalysts at 260–350 °C and 200–400 bar H₂ to produce toluidines [1]. The process converts a waste stream into valuable toluidine intermediates, whereas 2,4-DAT and 2,6-DAT do not participate in this deamination chemistry, underscoring the unique industrial utility of the ortho-diamine isomers [1].

Fluorescent Probe Development Based on Regioselective Benzimidazole Formation

The exclusive regioselectivity of 2,3-diaminotoluene in benzimidazole synthesis enables the predictable construction of fluorescent heterocyclic scaffolds [1]. Reaction with 2-chlorobenzaldehyde under water-mediated Dowex 50W catalysis produces a single regioisomeric 2-aryl-1-arylmethyl-1H-1,3-benzimidazole product, as confirmed by DFT calculations showing the non-methyl imine carbon is more electrophilic (natural charge 0.08840 vs. 0.04413) [1]. This predictable regiochemistry eliminates the need for chromatographic separation of isomeric products, streamlining the development of fluorescence-based sensors and materials [1].

Metal Complex Antitumor Research: Pd(II) and Pt(II) Complexes with 2,3-Diaminotoluene Ligand

2,3-Diaminotoluene has been investigated as a chelating ligand for Pd(II) and Pt(II) complexes with potential antitumor activity [1]. The 1,2-diamine arrangement provides a five-membered chelate ring upon metal coordination, a geometry that differs from complexes formed with 1,3-diamines (such as 2,4-DAT or 2,6-DAT) which would form six-membered chelate rings with distinct stability and biological activity profiles [2]. This structural differentiation in coordination chemistry may translate to differential antitumor efficacy, supporting the selection of 2,3-DAT over other isomers for metallodrug discovery programs.

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